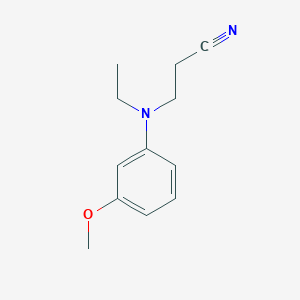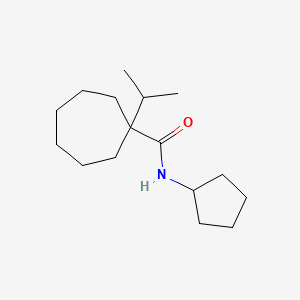
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide: is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is characterized by its unique structure, which includes a cyclopentyl group, an isopropyl group, and a cycloheptanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide typically involves the following steps:
Formation of the Cycloheptanecarboxamide Core: The initial step involves the preparation of the cycloheptanecarboxamide core through the reaction of cycloheptanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cycloheptanecarboxamide intermediate.
Addition of the Isopropyl Group: The final step involves the addition of the isopropyl group through a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amides
科学的研究の応用
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can be compared with other similar compounds, such as:
N-Cyclopentyl-1-isopropylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-Cyclopentyl-1-isopropylcyclooctanecarboxamide: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
N-Cyclopentyl-1-isopropylcyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
The uniqueness of this compound lies in its specific ring size and the combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
56471-70-6 |
|---|---|
分子式 |
C16H29NO |
分子量 |
251.41 g/mol |
IUPAC名 |
N-cyclopentyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-13(2)16(11-7-3-4-8-12-16)15(18)17-14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,17,18) |
InChIキー |
NUTMIYRXXQBCST-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CCCCCC1)C(=O)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
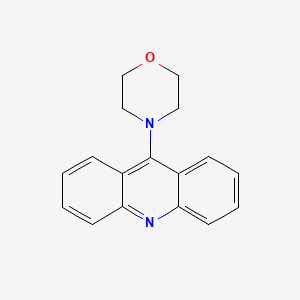
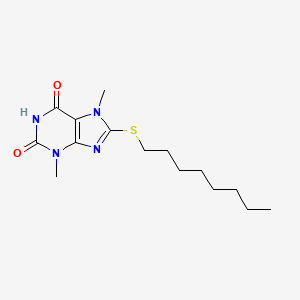
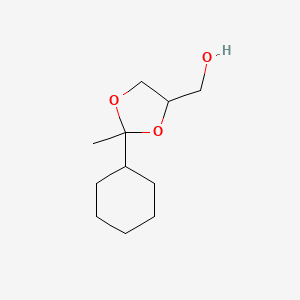
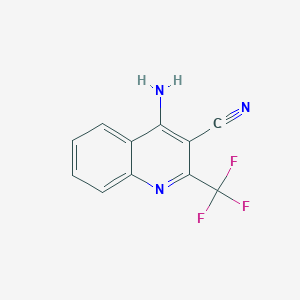
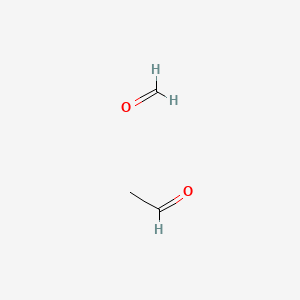


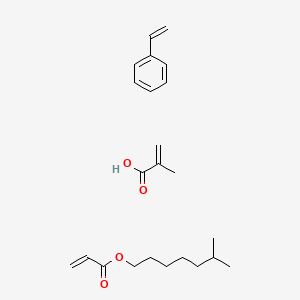
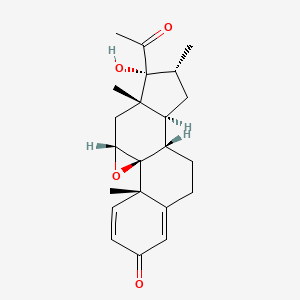
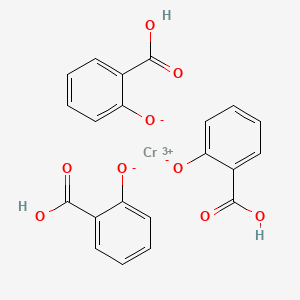
![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
